![molecular formula C9H7FN2O B3316065 7-Fluoro-8-methylquinoxalin-2(1H)-one CAS No. 952587-06-3](/img/structure/B3316065.png)
7-Fluoro-8-methylquinoxalin-2(1H)-one
Overview
Description
7-Fluoro-8-methylquinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of quinoxaline and has a fluorine atom and a methyl group attached to it. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylquinoxalin-2(1H)-one is not fully understood. However, it is believed to interact with metal ions through coordination bonds. It can also undergo photochemical reactions, leading to the generation of reactive oxygen species.
Biochemical and Physiological Effects:
7-Fluoro-8-methylquinoxalin-2(1H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have antimicrobial activity against various bacteria and fungi. Additionally, this compound has been investigated for its potential use as an antioxidant.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Fluoro-8-methylquinoxalin-2(1H)-one in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. It is also relatively easy to synthesize using various methods. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain applications.
Future Directions
There are several future directions for the use of 7-Fluoro-8-methylquinoxalin-2(1H)-one in scientific research. One direction is the development of new metal complexes using this compound as a ligand. Another direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the field of biochemistry and medicine.
In conclusion, 7-Fluoro-8-methylquinoxalin-2(1H)-one is a heterocyclic compound that has potential applications in scientific research. Its unique properties, including its fluorescent properties and ability to coordinate with metal ions, make it a useful probe and ligand. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields.
Scientific Research Applications
7-Fluoro-8-methylquinoxalin-2(1H)-one has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a ligand in the synthesis of metal complexes. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
7-fluoro-8-methyl-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-9(5)12-8(13)4-11-7/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMDFTBTLXSQGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287395 | |
Record name | 7-Fluoro-8-methyl-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-8-methylquinoxalin-2(1H)-one | |
CAS RN |
952587-06-3 | |
Record name | 7-Fluoro-8-methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952587-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-8-methyl-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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